molecular formula C11H10FNO3 B1433693 methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate CAS No. 1803588-77-3

methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

Cat. No. B1433693
M. Wt: 223.2 g/mol
InChI Key: HLBVMTKGHOJWLM-UHFFFAOYSA-N
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Description

“Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C11H10FNO3 . It is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs .


Molecular Structure Analysis

The molecular structure of “methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate” is based on the indole scaffold, which is a benzopyrrole, containing a benzenoid nucleus . The compound has a fluorine atom at the 7th position, a methoxy group at the 4th position, and a carboxylate group at the 2nd position of the indole ring .


Physical And Chemical Properties Analysis

“Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate” is a solid compound . Its molecular weight is 223.20 . Unfortunately, specific physical properties like melting point, boiling point, and density were not found in the retrieved data.

Scientific Research Applications

  • Synthesis and Structural Analysis :

    • Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate has been involved in the synthesis of various compounds. For instance, Richter et al. (2023) studied the crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, obtained as a side product during the synthesis of an antitubercular agent. This demonstrates the compound's relevance in the synthesis of bioactive molecules (Richter, Goddard, Schönefeld, Imming, & Seidel, 2023).
  • Chemical Synthesis and Intermediate Role :

  • Spectroscopic Profiling for Biological Studies :

    • Spectroscopic methods like FT-IR, FT-Raman, and NMR have been employed to characterize and explore the electronic nature of similar compounds. Almutairi et al. (2017) conducted a comprehensive spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate, indicating its potential as a precursor to biologically active molecules (Almutairi, Xavier, Sathish, Ghabbour, Sebastian, Periandy, Al-Wabli, & Attia, 2017).
  • Conformational Studies in Peptides and Peptoids :

    • It has been used in the synthesis of novel tryptophan analogues for peptide and peptoid conformation studies. Horwell et al. (1994) synthesized derivatives involving a ring that bridges the α-carbon and the 4-position of the indole ring, which is essential in peptide conformation elucidation studies (Horwell, Nichols, Ratcliffe, & Roberts, 1994).
  • As a Component in the Synthesis of Heterocyclic Compounds :

    • Rádl et al. (2000) involved a related compound in the synthesis of tetracyclic quinolinones, demonstrating its utility in creating complex heterocyclic structures (Rádl, Konvička, & Váchal, 2000).
  • Infrared Probes for Local Environment :

    • Liu et al. (2020) utilized a compound with a similar structure, methyl indole-4-carboxylate, as an infrared probe to sense local hydration environments, highlighting its potential as a site-specific IR probe (Liu, Huang, Fan, Su, Chen, & Zhang, 2020).

Safety And Hazards

Safety information for “methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate” indicates that it should be stored in a sealed, dry environment at 2-8°C . It is classified under GHS07, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed .

Future Directions

Indole derivatives, including “methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate”, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

properties

IUPAC Name

methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBVMTKGHOJWLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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